![molecular formula C23H23N5O4S B3016374 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-ethoxyphenyl)acetamide CAS No. 852437-55-9](/img/structure/B3016374.png)
2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-ethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups, including a triazole ring, a pyridazine ring, and a thioacetamide group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present in the molecule. The triazole and pyridazine rings, for example, could potentially participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, its solubility would be influenced by the polar and nonpolar groups in the molecule .Scientific Research Applications
Antiproliferative Activity
Research on similar compounds, specifically [1,2,4]triazolo[4,3-b]pyridazine derivatives, has indicated their potential in inhibiting the proliferation of endothelial and tumor cells, highlighting their potential use in cancer treatment and research. This antiproliferative activity suggests that the compound may be relevant for similar applications (Ilić et al., 2011).
Anticancer and Antimicrobial Activity
A study on N-aryl substituted phenyl acetamide analogs of [1,2,4] triazolo[3,4-a] phthalazines, which bear structural similarities, demonstrated significant inhibition activity against the HCT 116 cancer cell line and also displayed antimicrobial activities. This implies that our compound may also be investigated for both anticancer and antimicrobial purposes (Kumar et al., 2019).
Antioxidant Ability
Compounds with a [1,2,4]triazolo[3,4-b][1,3,4]thiadiazin structure have shown significant antioxidant ability in studies, suggesting that similar compounds, like the one , might possess antioxidant properties valuable for research in oxidative stress-related diseases (Shakir et al., 2017).
Antiviral Activity
Research on [1,2,4]triazolo[4,3-b]pyridazine derivatives also demonstrated promising antiviral activity, particularly against hepatitis-A virus (HAV). This suggests a potential application for our compound in antiviral research and treatment strategies (Shamroukh & Ali, 2008).
Insecticidal Assessment
A study involving heterocycles incorporating a thiadiazole moiety showed insecticidal properties against the cotton leafworm, Spodoptera littoralis. Given the structural similarities, our compound might also be considered for research in pest control and insecticidal applications (Fadda et al., 2017).
Mechanism of Action
Target of Action
Similar [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been reported to intercalate with dna . This suggests that the compound might also interact with DNA as its primary target.
Mode of Action
The compound likely interacts with its target, DNA, through a process known as intercalation . Intercalation involves the insertion of molecules between the planar bases of DNA. This can disrupt the DNA structure and interfere with processes such as replication and transcription, which can lead to cell death .
Biochemical Pathways
Dna intercalators can generally disrupt dna replication and transcription, leading to cell cycle arrest and apoptosis .
Pharmacokinetics
Similar compounds have been evaluated for their in silico admet profiles . More research is needed to determine the specific ADME properties of this compound.
Result of Action
The result of the compound’s action is likely cell death, given its potential role as a DNA intercalator . By disrupting DNA structure and interfering with replication and transcription, the compound can induce cell cycle arrest and apoptosis .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4S/c1-4-32-17-8-6-5-7-16(17)24-21(29)14-33-22-12-11-20-25-26-23(28(20)27-22)15-9-10-18(30-2)19(13-15)31-3/h5-13H,4,14H2,1-3H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOHDHKFWXOMLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN3C(=NN=C3C4=CC(=C(C=C4)OC)OC)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.